molecular formula C14H16N6S B5449694 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No.: B5449694
M. Wt: 300.38 g/mol
InChI Key: VKZWQGKAEYSYHW-UHFFFAOYSA-N
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Description

“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine” is a compound that has been studied for its potential biological activities . It has shown promising inhibitory activity over most of the cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions . For instance, one study describes the interaction of compounds leading to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H9Cl2N3S . The structure is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . For example, one study describes the separation of the crude product by PE/EtOAc (1 : 1) column chromatography to obtain a white solid .


Physical and Chemical Properties Analysis

This compound is characterized by its molecular formula C6H9Cl2N3S and has a molecular weight of 226.13 . It is a solid substance .

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it is believed to exhibit its effects through its interaction with various biological targets .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. It is recommended to follow standard safety procedures as outlined by chemical safety guidelines .

Future Directions

The potential applications of this compound in various fields, particularly in medicine, are a subject of ongoing research. Its promising inhibitory activity against cancer cell lines suggests potential for development as a therapeutic agent .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S/c1-3-15-4-2-12-11(1)13(18-9-17-12)16-7-10-8-20-5-6-21-14(20)19-10/h5-6,8-9,15H,1-4,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZWQGKAEYSYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC=N2)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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